molecular formula C10H10F2N4 B1488964 3-Azido-1-(2,5-difluorobenzyl)azetidine CAS No. 2098009-64-2

3-Azido-1-(2,5-difluorobenzyl)azetidine

Cat. No.: B1488964
CAS No.: 2098009-64-2
M. Wt: 224.21 g/mol
InChI Key: PAYQNYBKULBIAI-UHFFFAOYSA-N
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Description

3-Azido-1-(2,5-difluorobenzyl)azetidine is a chemical compound characterized by its unique structure, which includes an azetidine ring and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2,5-difluorobenzyl)azetidine typically involves the following steps:

  • Azetidine Synthesis: The azetidine ring is constructed using appropriate starting materials and reaction conditions.

  • Azide Functionalization: The azide group is introduced to the azetidine ring using azidation reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(2,5-difluorobenzyl)azetidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the azetidine ring or the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduced Derivatives: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the reaction conditions and reagents used.

Scientific Research Applications

3-Azido-1-(2,5-difluorobenzyl)azetidine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand biological processes and pathways.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-Azido-1-(2,5-difluorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in various biological and chemical applications.

Comparison with Similar Compounds

  • 3-Azido-1-(2,4-difluorobenzyl)azetidine: Similar structure with a different position of fluorine atoms on the benzyl group.

  • 3-Azido-1-(2,6-difluorobenzyl)azetidine: Another structural isomer with fluorine atoms at different positions.

Uniqueness: 3-Azido-1-(2,5-difluorobenzyl)azetidine stands out due to its specific arrangement of fluorine atoms and the azide group, which can influence its reactivity and applications compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3-azido-1-[(2,5-difluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-8-1-2-10(12)7(3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYQNYBKULBIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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